molecular formula C22H23N5O3 B2420393 8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 91894-54-1

8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2420393
CAS RN: 91894-54-1
M. Wt: 405.458
InChI Key: MFNBCBYPXXDAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Geometry

The compound 8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been studied for its molecular structure and geometry. Research shows that its molecules have a typical geometry with the purine system being planar and inclined at certain angles. The aminohydroxyalkyl group and benzylamine group display specific conformations, and the molecules are joined by a network of hydrogen bonds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Synthetic Pathways

The compound is involved in the synthesis of various thiadiazepino-purine ring systems, demonstrating its utility in the formation of new chemical structures. This includes the synthesis of 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine and its analogues (Hesek & Rybár, 1994).

Derivatives and Their Applications

Various derivatives of the compound, such as 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl derivatives, have been synthesized and their structures elucidated using spectroscopic methods and elemental analysis. This research contributes to the development of new compounds with potential applications in various fields (Gobouri, 2020).

Cardiovascular Activity

Research involving the compound's derivatives indicates its relevance in cardiovascular studies. Some derivatives have shown strong prophylactic antiarrhythmic activity and hypotensive activity, demonstrating the compound's potential in medical applications, particularly in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).

Receptor Affinity and Pharmacological Evaluation

There is significant research into the compound's derivatives for their affinity to serotonin receptors and their potential pharmacological effects. This includes studies on structure-affinity relationships and functional assays, which are crucial for understanding the compound's potential as a psychotropic agent (Żmudzki et al., 2015).

Analgesic Activity

Studies have also explored the analgesic activity of its derivatives, indicating its potential use in pain management. This includes the investigation of new derivatives showing significant analgesic and anti-inflammatory effects, contributing to the search for new analgesic agents (Zygmunt et al., 2015).

properties

IUPAC Name

8-(benzylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-25-19-18(20(29)26(2)22(25)30)27(14-17(28)16-11-7-4-8-12-16)21(24-19)23-13-15-9-5-3-6-10-15/h3-12,17,28H,13-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNBCBYPXXDAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.